molecular formula C8H14O2 B081020 5,5-Dimethyl-2-vinyl-1,3-dioxane CAS No. 13260-75-8

5,5-Dimethyl-2-vinyl-1,3-dioxane

Cat. No. B081020
CAS RN: 13260-75-8
M. Wt: 142.2 g/mol
InChI Key: QTKAQSUDWKTUTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dimethyl-2-vinyl-1,3-dioxane is a chemical compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. It is a cyclic ether with a vinyl group and two methyl groups attached to the dioxane ring. This compound has been synthesized using various methods and has shown promising results in scientific research applications. In

Scientific Research Applications

5,5-Dimethyl-2-vinyl-1,3-dioxane has shown potential applications in various scientific research areas. It has been used as a monomer in the synthesis of polymers for drug delivery systems. The polymerization of this compound with other monomers has resulted in the formation of nanoparticles that can encapsulate drugs and release them in a controlled manner. This compound has also been used as a ligand in the synthesis of metal complexes for catalytic reactions. The metal complexes formed have shown high catalytic activity in various reactions such as Suzuki coupling and Heck reactions.

Mechanism Of Action

The mechanism of action of 5,5-Dimethyl-2-vinyl-1,3-dioxane is not fully understood. However, it is believed that the vinyl group attached to the dioxane ring plays a crucial role in its reactivity. The vinyl group can undergo various reactions such as addition and elimination reactions, making it a versatile compound for various applications.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 5,5-Dimethyl-2-vinyl-1,3-dioxane. However, studies have shown that this compound is not toxic to cells and has low cytotoxicity. It has also been reported to have low skin irritation potential, making it a potential candidate for topical applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5,5-Dimethyl-2-vinyl-1,3-dioxane is its reactivity and versatility. It can undergo various reactions, making it a useful compound for the synthesis of polymers and metal complexes for catalytic reactions. However, one limitation of this compound is its limited solubility in water, which may affect its applications in biological systems.

Future Directions

There are several potential future directions for 5,5-Dimethyl-2-vinyl-1,3-dioxane. One direction is the synthesis of new polymers using this compound as a monomer for drug delivery systems. Another direction is the synthesis of new metal complexes for catalytic reactions. Additionally, further research can be done to understand the mechanism of action and potential applications of this compound in biological systems.
Conclusion:
In conclusion, 5,5-Dimethyl-2-vinyl-1,3-dioxane is a unique compound with potential applications in various scientific research areas. Its reactivity and versatility make it a useful compound for the synthesis of polymers and metal complexes for catalytic reactions. Further research is needed to fully understand its mechanism of action and potential applications in biological systems.

properties

CAS RN

13260-75-8

Product Name

5,5-Dimethyl-2-vinyl-1,3-dioxane

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

IUPAC Name

2-ethenyl-5,5-dimethyl-1,3-dioxane

InChI

InChI=1S/C8H14O2/c1-4-7-9-5-8(2,3)6-10-7/h4,7H,1,5-6H2,2-3H3

InChI Key

QTKAQSUDWKTUTM-UHFFFAOYSA-N

SMILES

CC1(COC(OC1)C=C)C

Canonical SMILES

CC1(COC(OC1)C=C)C

Other CAS RN

13260-75-8

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Ethenyl-5,5-dimethyl-1,3-dioxane was prepared by adding 15.4 g. of acrolein (9.275 mole) and 26.0 g. (0.25 mole) 2,2-dimethyl-1,3-propanediol to a 100 ml. round bottom flask equipped with magnetic stir bar and thermocouple. Hydrochloric acid (0.1 ml. 37%) was added to the reaction and the temperature dropped to about 5° C. After all of the diol was dissolved, the reaction exothermed to approximately 45° C. After the reaction was cooled to 30° C., the mixture was placed in a separatory funnel. The lower aqueous layer was removed and the organic layer simultaneously neutralized and dried with excess sodium carbonate (anhydrous). The material was filtered and distilled (Bp 40° C. at 10 mm/Hg) to give a water clear liquid.
Name
acrolein
Quantity
9.275 mol
Type
reactant
Reaction Step One
Quantity
0.25 mol
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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